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3-Methyl-1,2,4-trithiane

Flavor Chemistry Sensory Science Food Product Development

3-Methyl-1,2,4-trithiane (CAS 43040-01-3) is a heterocyclic organosulfur compound belonging to the trithiane class, characterized by a six-membered, fully saturated ring containing three sulfur atoms and a single methyl substituent on carbon-3. It is a Maillard-derived flavoring ingredient found naturally in cooked beef, roasted sesame seed oil, yeast extracts, and durian fruit.

Molecular Formula C4H8S3
Molecular Weight 152.3 g/mol
CAS No. 43040-01-3
Cat. No. B1607233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,4-trithiane
CAS43040-01-3
Molecular FormulaC4H8S3
Molecular Weight152.3 g/mol
Structural Identifiers
SMILESCC1SCCSS1
InChIInChI=1S/C4H8S3/c1-4-5-2-3-6-7-4/h4H,2-3H2,1H3
InChIKeyUXPUEXDAOSQIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water; soluble in fat

3-Methyl-1,2,4-trithiane (CAS 43040-01-3): A High-Potency Sulfur Heterocycle for Meat and Roasted Flavor Formulations


3-Methyl-1,2,4-trithiane (CAS 43040-01-3) is a heterocyclic organosulfur compound belonging to the trithiane class, characterized by a six-membered, fully saturated ring containing three sulfur atoms and a single methyl substituent on carbon-3 [1]. It is a Maillard-derived flavoring ingredient found naturally in cooked beef, roasted sesame seed oil, yeast extracts, and durian fruit [2]. The compound is internationally recognized as a flavoring substance (FEMA 3718, JECFA No. 574) and is listed in the FDA's Substances Added to Food inventory [3] [4]. Its primary industrial application lies in the generation of meaty, roasted, and grilled flavor notes at exceptionally low use levels, making it a key component in savory flavor formulations where cost-per-impact and sensory authenticity are critical selection criteria.

3-Methyl-1,2,4-trithiane Selection: Why Structural Analogs Cannot Be Used Interchangeably


Generic substitution with in-class sulfur heterocycles such as 3,5-dimethyl-1,2,4-trithiolane (a five-membered trithiolane) or unsubstituted 1,2,4-trithiane fails due to quantifiable divergence in regulatory clearance, toxicity profile, and flavor potency. Critically, 3-methyl-1,2,4-trithiane was not cleared for animal feed use by EFSA due to compound-specific purity concerns, whereas 3,5-dimethyl-1,2,4-trithiolane received a safe evaluation at the same proposed dose level of 0.05 mg/kg feed [1]. Moreover, the structural difference—a single methyl group on the six-membered trithiane ring versus a dimethyl-substituted five-membered trithiolane—directs quantitative differences in lipophilicity (estimated logP 1.90 vs. 2.31–3.76) and associated flavor release kinetics [2] [3]. These variations directly impact organoleptic authenticity, formulation stability, and global market access, underscoring why these compounds cannot be treated as drop-in replacements.

3-Methyl-1,2,4-trithiane: Head-to-Head and Comparative Evidence for Scientific Procurement


Flavor Potency: Extremely Low Effective Use Levels in Foodstuffs vs. 3,5-Dimethyl-1,2,4-trithiolane

3-Methyl-1,2,4-trithiane is an extremely powerful flavor ingredient, with preferred use levels of 0.05–0.150 ppm by weight in finished foodstuffs, and a demonstrated effective range of 0.05–0.5 ppm [1]. In direct contrast, the structurally related 3,5-dimethyl-1,2,4-trithiolane is typically applied at substantially higher concentrations (e.g., 0.01% in propylene glycol for odor evaluation, equating to 100 ppm in solution) to achieve comparable meaty impact , reflecting a significant potency difference. This ultra-low effective concentration directly translates into cost-in-use advantages and minimizes the risk of off-notes in delicate flavor matrices.

Flavor Chemistry Sensory Science Food Product Development

Regulatory Clearance Divergence: EFSA Feed Safety Assessment Outcome vs. 3,5-Dimethyl-1,2,4-trithiolane

In the EFSA FEEDAP Panel's evaluation of Chemical Group 20 flavourings, 3-methyl-1,2,4-trithiane was one of six compounds for which an assessment could not be completed due to insufficient purity data, preventing establishment of a safe use level in animal feed [1]. In contrast, 3,5-dimethyl-1,2,4-trithiolane was evaluated and deemed safe for the target species at the proposed maximum dose of 0.05 mg/kg complete feed [2]. This regulatory divergence creates a market access barrier: 3,5-dimethyl-1,2,4-trithiolane is cleared for feed use within the defined limit, whereas 3-methyl-1,2,4-trithiane requires additional purity documentation for the same application. This directly impacts procurement decisions for companies developing flavor solutions intended for both human and animal nutrition markets.

Regulatory Toxicology Feed Flavor Regulation Chemical Safety Assessment

Toxicological Profile: Oral Rat LD50 and NOEL Compared to 3,5-Dimethyl-1,2,4-trithiolane

3-Methyl-1,2,4-trithiane has a reported oral rat LD50 of 440 mg/kg (male and female) and a NOEL of 0.30 mg/kg bw per day [1]. For the structurally similar 3,5-dimethyl-1,2,4-trithiolane, a specific compound-level LD50 is not reported, but a crude broccoli extract containing it showed no toxicity up to 10 g/kg in rats, suggesting a higher acute no-effect threshold . The available acute toxicity data indicate that 3-methyl-1,2,4-trithiane is classified as Acute Toxicity Category 4 (GHS), while the comparator's data suggest a less acutely toxic profile in mixture form. This differentiation is critical for risk assessment and occupational safety planning.

Toxicology Safety Assessment Risk Characterization

Physicochemical Property Divergence: Lipophilicity (logP) and Its Impact on Flavor Delivery Systems

The estimated logP of 3-methyl-1,2,4-trithiane is 1.90 [1], significantly lower than the reported logP of 3,5-dimethyl-1,2,4-trithiolane at 2.31–3.76 [2]. This difference in lipophilicity affects the partition coefficient between lipid and aqueous phases in food and feed matrices. A lower logP indicates that 3-methyl-1,2,4-trithiane is relatively less lipid-soluble, which influences its release profile and headspace partitioning in high-fat versus low-fat formulations. Consequently, the same mass addition of each compound will distribute differently in fat-containing products, directly affecting perceived flavor intensity and the necessity for reformulation when attempting substitution.

Flavor Delivery Physicochemical Characterization Formulation Science

JECFA Structural Class Assignment and Its Implications for Safety Evaluation

Under the JECFA procedure for the safety evaluation of flavoring agents, 3-methyl-1,2,4-trithiane is assigned to Structural Class II, which is associated with a human exposure threshold of concern (TTC) of 540 μg/person/day [1]. The five-membered trithiolane analog, 3,5-dimethyl-1,2,4-trithiolane, is also reported under Class II, but with a significantly lower Maximised Survey-derived Daily Intake (MSDI-EU) value of 0.024 μg/capita/day compared to 0.073 μg/capita/day for 3-methyl-1,2,4-trithiane [2], reflecting approximately 3× higher consumer exposure to the target compound in Europe based on volume of use. For procurement, this implies that 3-methyl-1,2,4-trithiane has a larger established margin of safety relative to its TTC threshold when used at current market volumes, a factor that can simplify regulatory filings for expanded use in new applications.

Food Safety Regulation Risk Assessment Flavoring Substance Evaluation

Flavor Character Specificity: Roasted/Grilled Notes vs. Generic Sulfury Meaty Attributes of Alternative Sulfur Compounds

Sensory evaluation of meat and liver formulations flavored with 0.075 ppm 3-methyl-1,2,4-trithiane revealed a specific development of 'grilled liver note' and 'enhanced and more rounded flavor' in hamburger applications, with a 'juicy taste and pronounced character of fresh meat' at 0.150 ppm, alongside a 'strong roasted after-taste' [1]. In contrast, 3,5-dimethyl-1,2,4-trithiolane is described as imparting a more generic 'sulfurous, meaty beefy' odor and a 'heavy, cocoa' nuance at higher concentrations . The target compound uniquely bridges roasted and fresh meat notes within a single low-concentration application, offering a more complex flavor profile than generically sulfury alternatives.

Flavor Chemistry Sensory Analysis Product Differentiation

3-Methyl-1,2,4-trithiane: Evidence-Driven Application Scenarios for Industrial and Research Use


Premium Meat and Grilled-Flavor Formulations Requiring Sub-ppm Potency

As demonstrated by the U.S. Patent US4247571A, 3-methyl-1,2,4-trithiane achieves optimal sensory impact at preferred concentrations of 0.05–0.150 ppm [1]. This makes it ideally suited for liquid and dry savory flavor blends targeting grilled or roasted meat products, where over-flavoring risks off-notes. Procurement teams should prioritize this compound for premium formulations where clean, authentic roast character at ultralow dosage is essential for product differentiation.

Regulatory-Compliant Human Food Flavor Systems with High Market Acceptance in Europe

With a JECFA Structural Class II designation and an MSDI-EU of 0.073 μg/capita/day, 3-methyl-1,2,4-trithiane has a well-established safety framework for human food use across EU markets [2]. This evidence supports its procurement for new product launches in the European savory flavor segment, where existing consumer exposure data facilitate regulatory dossiers compared to less widely used sulfur analogs such as 1,2,4-trithiane, for which MSDI data are not listed.

Flavor Research Programs Investigating Structure-Odor Relationships in Cyclic Polysulfides

The quantifiable divergence in logP (1.90 for 3-methyl-1,2,4-trithiane vs. 2.31–3.76 for 3,5-dimethyl-1,2,4-trithiolane [3] [4]) and sensory descriptor specificity provides a structural basis for academic and industrial research into the mechanisms governing flavor release and perception in cyclic polysulfides. Researchers should use 3-methyl-1,2,4-trithiane as a reference compound to isolate the contribution of a single methyl substituent on a six-membered trithiane ring to hydrophobicity-driven flavor partitioning in aqueous and lipid matrices.

Specialty Animal Feed Flavor Development Requiring Additional Purity Characterization

Given that the EFSA FEEDAP Panel could not complete the assessment of 3-methyl-1,2,4-trithiane for animal feed due to purity data gaps [5], this compound is positioned for specialty feed applications where the procurer can source high-purity (>98%) material and commit to supplementary analytical characterization. This scenario is relevant for companies seeking to extend their flavor portfolio into pet food or aquaculture feed markets, provided they are prepared to address the regulatory data deficit.

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